molecular formula C11H14FNO B1274932 4-(4-Fluorophenoxy)piperidine CAS No. 3413-28-3

4-(4-Fluorophenoxy)piperidine

Cat. No.: B1274932
CAS No.: 3413-28-3
M. Wt: 195.23 g/mol
InChI Key: QUPXFCLFBNUVGX-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)piperidine is an organic compound with the molecular formula C11H14FNO. It is a piperidine derivative where a fluorophenoxy group is attached to the fourth position of the piperidine ring.

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenoxy)piperidine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 monooxygenases, which are involved in the metabolism of various compounds. The interaction with these enzymes can lead to the hydroxylation of the piperidine ring, affecting the compound’s activity and stability . Additionally, this compound may interact with glutamine synthetase-like proteins, which are involved in the first step of its metabolic pathway .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, its interaction with cytochrome P450 enzymes can lead to changes in the levels of reactive oxygen species (ROS), which can impact cellular metabolism and gene expression . Additionally, this compound may influence the expression of genes involved in metabolic pathways, further affecting cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cytochrome P450 enzymes, leading to the hydroxylation of the piperidine ring and subsequent changes in its activity . This interaction can result in the inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, this compound may modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into other metabolites, which can have different effects on cellular processes . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, which may be relevant for its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydroxylation and glutamylation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . Additionally, it can undergo glutamylation by glutamine synthetase-like proteins, resulting in the formation of γ-glutamylpiperidide . These metabolic pathways can affect the compound’s activity, stability, and interactions with other biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes and accumulate in certain cellular compartments . Transporters such as organic cation transporters (OCTs) may facilitate its uptake and distribution within cells . The localization and accumulation of this compound can influence its activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects . Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the compound’s localization and activity . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenoxy)piperidine typically involves the reaction of 4-fluorophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-fluorophenol is replaced by the piperidine moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    4-(4-Chlorophenoxy)piperidine: Similar structure but with a chlorine atom instead of fluorine.

    4-(4-Bromophenoxy)piperidine: Contains a bromine atom in place of fluorine.

    4-(4-Methylphenoxy)piperidine: Features a methyl group instead of fluorine.

Uniqueness: 4-(4-Fluorophenoxy)piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more selective in its biological interactions compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

4-(4-fluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPXFCLFBNUVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395711
Record name 4-(4-fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3413-28-3
Record name 4-(4-Fluorophenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3413-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fluorophenoxy)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-p-methoxyphenyl-5(S)-[(4-p-fluorophenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 246°-247°; [α]D =-28.9° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-p-fluorophenoxypiperidino)methyl]-2-oxazolidinone
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Synthesis routes and methods II

Procedure details

2 g (7 mmol) of 4-(4-fluoro-phenoxy)-piperidine 1-carboxylic acid tert-butyl ester was solvated in dichloromethane (12 mL) and trifluoroacetic acid was added at 0° C. (6.17 mL, 54 mmol). The mixture was stirred at room temperature overnight. NaHCO3 was slowly added until pH 9 and the mixture extracted 3 times with dichloromethane and ethyl acetate. The solvent was evaporated to yield 1.81 g (58.5 mmol, 85%) of a white solid that was used without purification on the next steps. MS (m/e): 196.3 (M+H+).
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12 mL
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85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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